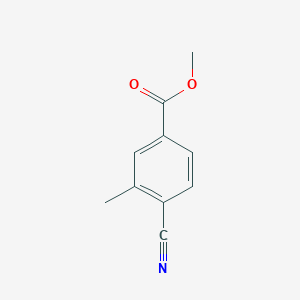
Methyl 4-cyano-3-methylbenzoate
描述
Methyl 4-cyano-3-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and behavior.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of different benzoic acid derivatives with various reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 4-cyano-3-methylbenzoate could potentially be achieved through similar pathways, involving the reaction of a cyano-containing reagent with a methylbenzoate derivative.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized by X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction . The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was also determined from single-crystal X-ray diffraction data . These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties of the compounds.
Chemical Reactions Analysis
Benzoate derivatives can undergo various chemical reactions. The reactions of 4-cyano- and 4-methylimidazoles with isocyanates have been studied, showing the formation of substituted carbamoyl derivatives and highlighting the reactivity of the cyano group . This suggests that methyl 4-cyano-3-methylbenzoate could also participate in similar reactions, potentially leading to the formation of new compounds with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be inferred from spectroscopic and computational studies. The FT-IR spectrum of methyl 4-hydroxybenzoate correlated well with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The molecular structure, FT-IR, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were analyzed using HF and DFT methods, providing insights into the stability and charge transfer within the molecule . These analyses are essential for understanding the electronic properties and potential applications of methyl 4-cyano-3-methylbenzoate.
科学研究应用
Structural Analysis and Computational Modeling
- Single Crystal and Hirshfeld Surface Analysis : Methyl 4-hydroxybenzoate, a related compound, has been analyzed for its crystal structure, intermolecular interactions, and crystal packing using Hirshfeld surface analysis. Computational calculations including Hartree Fock and Density Functional Theory were employed to understand its properties, indicating a methodological approach applicable to Methyl 4-cyano-3-methylbenzoate (Sharfalddin et al., 2020).
Chemical Reactions and Synthesis
Reactions with Isocyanates : Research on 4-cyano and 4-methylimidazoles, which react with methyl and aryl isocyanates, can provide insights into the reactivity of compounds like Methyl 4-cyano-3-methylbenzoate in similar conditions (Mitsuhashi et al., 1983).
Catalytic Synthesis Applications : The use of specific catalysts for synthesizing derivatives from cyano and methyl groups, as seen in the preparation of pyrano[2,3-c]pyrazole derivatives, indicates potential applications for Methyl 4-cyano-3-methylbenzoate in catalytic synthesis (Maleki & Ashrafi, 2014).
Environmental and Biological Applications
Anaerobic Degradation Studies : The anaerobic degradation pathway of 4-methylbenzoate in a specific bacterial strain sheds light on environmental and microbial interactions of similar compounds, potentially relevant for Methyl 4-cyano-3-methylbenzoate (Lahme et al., 2012).
Pharmaceutical and Medicinal Chemistry : Synthesis of novel derivatives with potential antiproliferative effects on tumor cell lines provides a perspective on the pharmaceutical applications of cyano and methyl-substituted compounds, relevant to Methyl 4-cyano-3-methylbenzoate (Ćaleta et al., 2009).
Material Science and Optoelectronics
Optoelectronic Material Development : The synthesis of indolo[3,2-b]carbazole derivatives with cyano groups and their aggregation-induced emission properties suggest potential applications in material science for Methyl 4-cyano-3-methylbenzoate (Jia et al., 2013).
Nanoparticle Formulations in Agriculture : The development of nanoparticle formulations for fungicides indicates a potential avenue for using Methyl 4-cyano-3-methylbenzoate in agricultural applications (Campos et al., 2015).
Tuning of Electronic Properties : Adjusting the electronic properties of bicarbazole/cyanobenzene hybrids for use in OLEDs underscores the potential of Methyl 4-cyano-3-methylbenzoate in electronic applications (Cao et al., 2018).
安全和危害
属性
IUPAC Name |
methyl 4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWSMOADOOTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601567 | |
| Record name | Methyl 4-cyano-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-3-methylbenzoate | |
CAS RN |
25978-68-1 | |
| Record name | Methyl 4-cyano-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



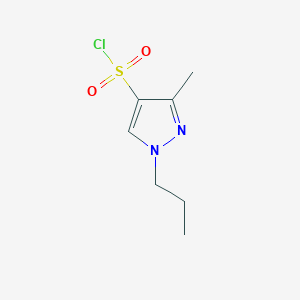

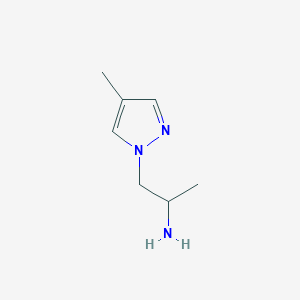
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)
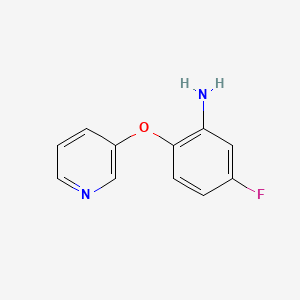

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
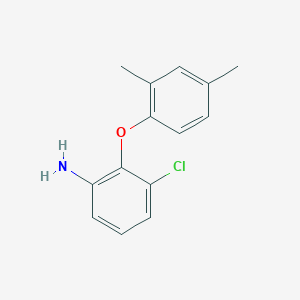

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

